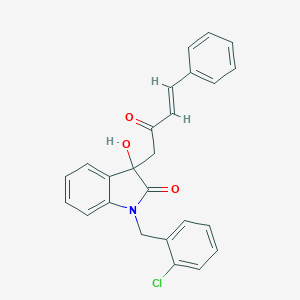![molecular formula C22H17BrN2O3 B214428 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214428.png)
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. In
Applications De Recherche Scientifique
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in scientific research. It has been shown to have significant activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the expression of certain genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the production of inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one for lab experiments is its high potency against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation, as well as for developing new cancer therapies. However, like many synthetic compounds, it may have limitations in terms of its specificity and selectivity for certain targets, which may limit its usefulness in certain contexts.
Orientations Futures
There are many potential future directions for research on 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of focus is the development of more selective and potent analogs of this compound, which may have greater efficacy and fewer side effects. Another area of focus is the study of the mechanisms underlying its anti-inflammatory effects, which may have implications for the treatment of a wide range of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may provide insights into the biology of cancer and inflammation.
Méthodes De Synthèse
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step reaction process. The starting material for the synthesis is 2-acetylpyridine, which is reacted with benzaldehyde in the presence of a base to form 2-(benzylidene)pyridine. This intermediate is then reacted with 5-bromo-2-hydroxybenzaldehyde to form 1-benzyl-5-bromo-3-hydroxy-2-(pyridin-2-yl)indole. Finally, this compound is reacted with ethyl acetoacetate in the presence of a base to form 1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one.
Propriétés
Nom du produit |
1-benzyl-5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C22H17BrN2O3 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
1-benzyl-5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17BrN2O3/c23-16-9-10-19-17(12-16)22(28,13-20(26)18-8-4-5-11-24-18)21(27)25(19)14-15-6-2-1-3-7-15/h1-12,28H,13-14H2 |
Clé InChI |
CMOGHUIKHQDFBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214345.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214348.png)
![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214349.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214350.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214351.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214352.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214357.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214361.png)
![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)


![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214368.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)